rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans
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Overview
Description
rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans: is a chiral cyclopropane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . The reaction conditions often require the presence of a chiral catalyst to ensure the formation of the desired enantiomer .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts and high-pressure conditions can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where the phenyl group or the cyclopropane ring is modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: In chemistry, rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of chiral recognition .
Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutics .
Industry: In the industrial sector, this compound can be used in the production of advanced materials. Its unique properties make it suitable for applications in polymer science and materials engineering .
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are often complex and may include multiple steps, such as binding, conformational changes, and signal transduction .
Comparison with Similar Compounds
- rac-(1R,2R)-2-(fluoromethyl)cyclopropylmethanesulfonyl chloride, trans
- rac-(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carbonitrile, trans
- rac-(1R,2R)-2-(2,3-dichlorophenyl)cyclopropane-1-carboxylic acid, trans
Comparison: Compared to these similar compounds, rac-(1R,2R)-2-methyl-N-phenylcyclopropane-1-carboxamide, trans is unique due to its specific substitution pattern and the presence of the phenyl group. This structural difference can lead to distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1843431-54-8 |
---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.2 |
Purity |
95 |
Origin of Product |
United States |
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